molecular formula C10H9FO B183304 2-(2-Fluorophenyl)-3-butyn-2-ol CAS No. 104684-14-2

2-(2-Fluorophenyl)-3-butyn-2-ol

Cat. No. B183304
M. Wt: 164.18 g/mol
InChI Key: OLJDZKKBLLNDGJ-UHFFFAOYSA-N
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Description

“2-(2-Fluorophenyl)-3-butyn-2-ol” is a chemical compound that contains a fluorophenyl group, a butyn group, and a hydroxyl group. The fluorophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with a fluorine atom attached. The butyn group is a four-carbon chain with a triple bond, and the hydroxyl group consists of an oxygen atom bonded to a hydrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(2-Fluorophenyl)-3-butyn-2-ol” would consist of a phenyl ring with a fluorine atom attached at the 2-position, connected to a four-carbon chain with a triple bond and a hydroxyl group .


Chemical Reactions Analysis

The chemical reactions involving “2-(2-Fluorophenyl)-3-butyn-2-ol” would depend on the specific conditions and reagents present. The compound could potentially undergo reactions at the triple bond, the hydroxyl group, or the fluorine atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Fluorophenyl)-3-butyn-2-ol” would depend on its exact structure. For example, the presence of the fluorine atom could influence its reactivity and the presence of the hydroxyl group could influence its solubility .

Scientific Research Applications

  • Synthesis and Spectroscopic Analysis : A study explored the synthesis and spectroscopic analysis of a compound related to 2-(2-Fluorophenyl)-3-butyn-2-ol. This compound was used as an intermediate in laboratory reagents, showcasing its application in chemical synthesis and analysis (Praveenkumar et al., 2021).

  • Fluorescent Sensors for Nitroaromatics : Research on π-electron-rich fluorescent supramolecular polymers, incorporating groups related to 2-(2-Fluorophenyl)-3-butyn-2-ol, demonstrated their use as selective fluorescent sensors for detecting electron-deficient nitroaromatics. This application is significant in the context of explosive detection (Shanmugaraju et al., 2013).

  • Catalytic Hydrogenation : A study on the hydrogenation of 2-methyl-3-butyn-2-ol over a Pd/ZnO catalyst provided insights into the kinetics and selectivity of the process. This research is relevant for industrial applications where catalytic hydrogenation is used (Vernuccio et al., 2016).

  • Kinetic Resolution in Synthesis : The lipase-catalyzed kinetic resolution of 3-butyn-2-ol was studied, highlighting its importance as a building block in synthesizing enantioselective compounds (Nakamura et al., 1998).

  • Synthesis of Telechelic Oligomers : Research on the synthesis of telechelic oligomers with fluorophenyl ketone end groups, using dienes related to 2-(2-Fluorophenyl)-3-butyn-2-ol, was conducted. This study has implications for polymer chemistry (Dix et al., 1993).

Safety And Hazards

The safety and hazards associated with “2-(2-Fluorophenyl)-3-butyn-2-ol” would depend on its exact structure and use. As with any chemical, it should be handled with care to avoid exposure and potential harm .

Future Directions

The future directions for research on “2-(2-Fluorophenyl)-3-butyn-2-ol” would depend on its potential applications. For example, if it has potential uses in medicine or materials science, future research could focus on optimizing its synthesis, studying its properties, and testing its performance .

properties

IUPAC Name

2-(2-fluorophenyl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO/c1-3-10(2,12)8-6-4-5-7-9(8)11/h1,4-7,12H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLJDZKKBLLNDGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)(C1=CC=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584606
Record name 2-(2-Fluorophenyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Fluorophenyl)-3-butyn-2-ol

CAS RN

104684-14-2
Record name 2-(2-Fluorophenyl)but-3-yn-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 104684-14-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Metathesis - 2006 - Citeseer
Number of citations: 0

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